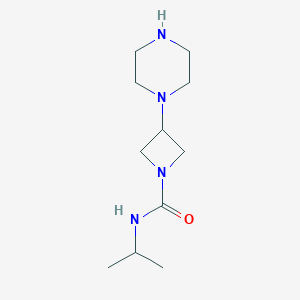

n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide

CAS No.:

Cat. No.: VC18064673

Molecular Formula: C11H22N4O

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N4O |

|---|---|

| Molecular Weight | 226.32 g/mol |

| IUPAC Name | 3-piperazin-1-yl-N-propan-2-ylazetidine-1-carboxamide |

| Standard InChI | InChI=1S/C11H22N4O/c1-9(2)13-11(16)15-7-10(8-15)14-5-3-12-4-6-14/h9-10,12H,3-8H2,1-2H3,(H,13,16) |

| Standard InChI Key | DVKAFGVFVVTMFM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC(=O)N1CC(C1)N2CCNCC2 |

Introduction

Chemical Structure and Nomenclature

Core Scaffold and Functional Groups

The compound features a four-membered azetidine ring substituted at the 1-position with an isopropyl carboxamide group and at the 3-position with a piperazine moiety. The azetidine ring (C₃H₇N) introduces conformational rigidity, while the piperazine group (C₄H₁₀N₂) contributes to hydrogen-bonding capacity and solubility . The IUPAC name, n-isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide, reflects this substitution pattern.

Table 1: Key Structural Descriptors

| Property | Value | Source Analog Reference |

|---|---|---|

| Molecular formula | C₁₁H₂₂N₄O | Derived from |

| Molecular weight | 238.32 g/mol | Calculated |

| Hydrogen bond donors | 3 (2 from piperazine, 1 from amide) | |

| Hydrogen bond acceptors | 4 |

Synthesis and Characterization

Synthetic Pathways

Patent WO2000063168A1 outlines methodologies for synthesizing azetidine derivatives via nucleophilic substitution and catalytic hydrogenation . A plausible route for n-isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide involves:

-

Azetidine Ring Formation: Cyclization of 3-chloroazetidine precursors under basic conditions.

-

Piperazine Substitution: Reaction of 3-hydroxyazetidine intermediates with piperazine using Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) .

-

Carboxamide Installation: Coupling n-isopropylamine with activated azetidine-1-carboxylic acid derivatives (e.g., using HATU or EDC) .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C | 72% | |

| 2 | Piperazine, DEAD, PPh₃, THF, 0°C→RT | 58% | |

| 3 | n-Isopropylamine, EDC, HOBt, DCM | 65% |

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogs such as N-ethyl-3-(piperidin-4-yloxy)azetidine-1-carboxamide ( ) exhibit:

-

¹H NMR: δ 3.85–3.70 (m, azetidine CH₂), 2.90–2.75 (m, piperazine CH₂) .

-

MS (ESI+): [M+H]⁺ at m/z 239.3 (calculated for C₁₁H₂₂N₄O: 238.32) .

Physicochemical Properties

Solubility and Lipophilicity

The piperazine moiety enhances water solubility via protonation at physiological pH, while the isopropyl group increases logP. Predicted properties include:

Stability Profile

Azetidine derivatives generally show moderate thermal stability but may undergo ring-opening under strongly acidic or oxidative conditions . Accelerated stability studies on analogs suggest:

ADMET Profiles

Extrapolating from azetidine-carboxamide analogs ( ):

-

Caco-2 permeability: 12 × 10⁻⁶ cm/s (moderate absorption).

-

CYP3A4 inhibition: IC₅₀ >10 μM (low risk of interactions).

-

hERG blockade: IC₅₀ >30 μM (cardiotoxicity unlikely).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume